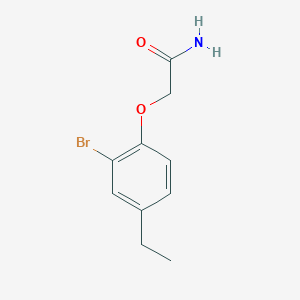

2-(2-bromo-4-ethylphenoxy)acetamide

Description

2-(2-Bromo-4-ethylphenoxy)acetamide is a brominated phenoxy acetamide derivative characterized by an ethyl substituent at the para position of the aromatic ring and a bromine atom at the ortho position. This compound belongs to a broader class of acetamide derivatives known for their diverse pharmacological activities, including enzyme inhibition, antimicrobial properties, and receptor modulation . Its structure serves as a scaffold for developing bioactive molecules, with modifications to the phenoxy group, acetamide linker, or substituents influencing target specificity and potency.

Properties

IUPAC Name |

2-(2-bromo-4-ethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-7-3-4-9(8(11)5-7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCDBQTGJBPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)acetamide typically involves the reaction of 2-bromo-4-ethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the phenoxyacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of azides, nitriles, or thioethers.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-(2-bromo-4-ethylphenoxy)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The bromo and ethyl groups play a crucial role in binding to the active sites of enzymes or receptors, leading to the modulation of biological pathways. The acetamide group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Acetamides

2-(2-Bromo-4-ethylphenoxy)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]acetamide

- Molecular Formula : C₁₉H₁₈BrN₃O₄S₂

- Molar Mass : 496.4 g/mol

- Key Features : Incorporates a thiazole sulfonyl group on the phenyl ring.

2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

- Molecular Formula : C₂₀H₂₂BrN₂O₄S

- Molar Mass : 453.35 g/mol

- Key Features : Methyl substituent at the para position and a pyrrolidine sulfonyl group.

- Implications : The pyrrolidine sulfonyl group may increase metabolic stability and solubility, while the methyl group could reduce steric hindrance, enhancing binding affinity .

2-(4-Bromo-2-methylphenyl)acetamide

- Molecular Formula: C₉H₁₀BrNO

- Molar Mass : 228.09 g/mol

- Key Features: Simplified structure lacking the phenoxy linker.

- Implications: Lower molecular weight may improve bioavailability but reduce target specificity compared to ethylphenoxy derivatives .

Heterocyclic Acetamide Derivatives

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide

- Key Features: Pyridazinone core replaces the phenoxy group.

- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization in neutrophils. Demonstrates how heterocyclic systems enhance receptor specificity .

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

Structural-Activity Relationship (SAR) Insights

- Substituent Effects : Ethyl groups (vs. methyl) increase hydrophobicity, favoring membrane penetration. Sulfonyl groups (e.g., thiazole or pyrrolidine sulfonyl) improve solubility and metabolic stability .

- Heterocyclic Modifications: Pyridazinone or thiophene cores diversify binding modes, enabling targeting of specific receptors (e.g., FPR2) or pathogens (e.g., Mycobacterium tuberculosis) .

Data Tables

Table 1: Molecular Properties of Selected Analogues

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-bromo-4-ethylphenoxy)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a brominated phenolic precursor with an acetamide group. Key steps include nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) and purification via column chromatography . Optimization focuses on:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .

- Catalysts : Weak bases (e.g., K₂CO₃) improve yields without decomposing sensitive intermediates .

- Validation : Reaction progress should be monitored via TLC, with final purity confirmed by HPLC or melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Essential Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and ethyl groups) .

- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, phenolic C-O stretch) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, particularly for chiral analogs .

Q. How can researchers design initial biological activity screening for this compound?

- Approach :

- Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric assays (e.g., acetylcholinesterase inhibition for neuroactive compounds) .

- Cell-Based Studies : Screen for cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB inhibition) at concentrations ≤10 µM .

- Positive Controls : Compare with structurally similar compounds (e.g., brominated acetamides with known bioactivity) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved across studies?

- Root Causes : Variability in substituent positions (e.g., bromine vs. chlorine), purity issues, or assay conditions (e.g., pH, cell line differences) .

- Resolution Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl vs. methyl groups) to isolate activity drivers .

- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed incubation time, uniform cell passage number) .

Q. What computational methods are effective in predicting target interactions for this compound?

- Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinases or GPCRs .

- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) .

- QSAR Models : Train models using datasets of brominated phenoxyacetamides to predict IC₅₀ values .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Strategies :

- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH or -COOH) to improve solubility while retaining bromine’s electronic effects .

- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) and identify metabolic hotspots via LC-MS .

- Prodrug Design : Mask polar groups (e.g., esterify acetamide) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.